molecular formula C7H11N3O3 B2466542 methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423034-58-5

methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2466542
CAS No.: 1423034-58-5
M. Wt: 185.183
InChI Key: CVWNVAUOPWCYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) salts under mild conditions. The hydroxyethyl group can be introduced through the reaction of an appropriate epoxide with the triazole intermediate. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under basic conditions.

Major Products

    Oxidation: Formation of methyl 2-[4-(2-oxoethyl)-1H-1,2,3-triazol-1-yl]acetate.

    Reduction: Formation of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity. The triazole ring can also participate in π-π interactions with aromatic residues in the enzyme active site .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-methoxyethyl)-1H-1,2,3-triazol-1-yl]acetate
  • Methyl 2-[4-(2-ethoxyethyl)-1H-1,2,3-triazol-1-yl]acetate
  • Methyl 2-[4-(2-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate

Uniqueness

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and enhance the compound’s solubility in water. This property makes it particularly useful in biological applications where aqueous solubility is important.

Properties

IUPAC Name

methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNVAUOPWCYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.